molecular formula C15H24O5 B12378434 Dihydroartemisinin-d5

Dihydroartemisinin-d5

Cat. No.: B12378434
M. Wt: 289.38 g/mol
InChI Key: BJDCWCLMFKKGEE-RTBXQTNZSA-N
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Description

Dihydroartemisinin-d5 is a deuterated derivative of dihydroartemisinin, a semi-synthetic derivative of artemisininThis compound is primarily used in scientific research to study the pharmacokinetics and metabolism of dihydroartemisinin, which is widely used as an antimalarial drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroartemisinin-d5 is synthesized through the reduction of artemisinin. The process involves the use of deuterated reducing agents to introduce deuterium atoms into the molecule. One common method involves the reduction of artemisinin using sodium borodeuteride (NaBD4) in an appropriate solvent, such as methanol or ethanol. The reaction is typically carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity artemisinin and deuterated reducing agents. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dihydroartemisinin-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include artemisinin, dihydroartemisinin, and various substituted derivatives. These products are often used in further research or as intermediates in the synthesis of other compounds .

Scientific Research Applications

Dihydroartemisinin-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Dihydroartemisinin-d5 exerts its effects through the cleavage of endoperoxide bridges by iron, producing free radicals. These free radicals cause oxidative stress and damage to biological macromolecules, leading to the death of malaria parasites. The compound targets the heme groups within the parasites, disrupting their mitochondrial function and causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis of the compound in biological systems. This makes this compound an invaluable tool in scientific research .

Properties

Molecular Formula

C15H24O5

Molecular Weight

289.38 g/mol

IUPAC Name

(1R,5R,9R,10R,12R,13R)-9,10-dideuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10?,11?,12-,13-,14-,15-/m1/s1/i2D3,9D,12D

InChI Key

BJDCWCLMFKKGEE-RTBXQTNZSA-N

Isomeric SMILES

[2H][C@]1(C2CC[C@H](C3[C@]24[C@H](O[C@@]1([2H])O)O[C@@](CC3)(OO4)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

Origin of Product

United States

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